![molecular formula C17H11ClN2O4 B12893199 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one CAS No. 90510-51-3](/img/structure/B12893199.png)
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloroquinoline moiety linked to a nitrophenyl group through an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloroquinoline and 2-nitrophenol as the primary starting materials.
Etherification: The 6-chloroquinoline is reacted with 2-nitrophenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Acylation: The resulting intermediate is then subjected to acylation using ethanoyl chloride in the presence of a base like pyridine to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, suitable solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Reduction: 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-aminophenyl}ethan-1-one.
Substitution: Various substituted quinoline derivatives.
Oxidation: 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethanoic acid.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a lead compound for the development of new antimalarial and anticancer agents due to its quinoline core.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one is primarily attributed to its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes such as topoisomerases and kinases, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-2-carboxylic acid: Another quinoline derivative with applications in medicinal chemistry.
Nitroquinoline: A compound with a nitro group on the quinoline ring, used in various chemical syntheses.
Uniqueness
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one stands out due to its unique combination of a chloroquinoline moiety and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90510-51-3 |
|---|---|
Fórmula molecular |
C17H11ClN2O4 |
Peso molecular |
342.7 g/mol |
Nombre IUPAC |
1-[5-(6-chloroquinolin-2-yl)oxy-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C17H11ClN2O4/c1-10(21)14-9-13(4-6-16(14)20(22)23)24-17-7-2-11-8-12(18)3-5-15(11)19-17/h2-9H,1H3 |
Clave InChI |
NIVSLFYZPFSDKD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)
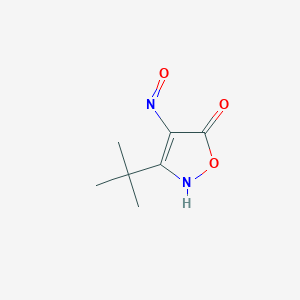


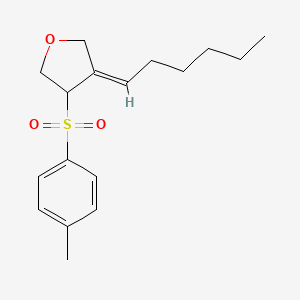
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/no-structure.png)
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
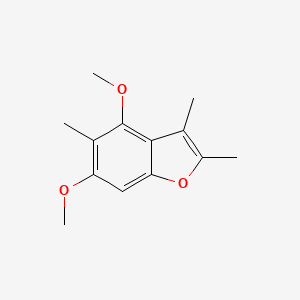
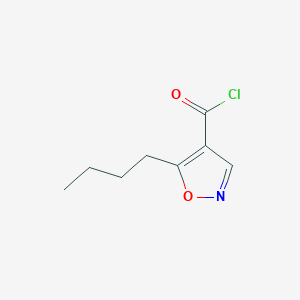
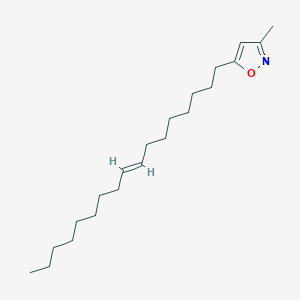
![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)

